Benzyl 11-bromoundecanoate
Overview
Description
Benzyl 11-bromoundecanoate is an organic compound with the molecular formula C18H27BrO2. It is a brominated ester, specifically the benzyl ester of 11-bromoundecanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 11-bromoundecanoate can be synthesized through the esterification of 11-bromoundecanoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out under reflux conditions in the presence of a dehydrating agent like toluene to remove water formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 11-bromoundecanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 11-bromoundecanoic acid and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) in water, while basic hydrolysis uses sodium hydroxide (NaOH) in water.
Major Products
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides or thiocyanates.
Reduction: The major product is 11-bromoundecanol.
Hydrolysis: The products are 11-bromoundecanoic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 11-bromoundecanoate has several applications in scientific research:
Biology: The compound’s derivatives have been studied for their antimicrobial and anti-biofilm activities.
Medicine: Research into its derivatives has shown potential for developing new antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and other functional materials.
Mechanism of Action
The mechanism of action of benzyl 11-bromoundecanoate and its derivatives often involves the interaction with microbial cell membranes. The bromine atom and ester group can disrupt membrane integrity, leading to increased permeability and eventual cell death. This mechanism is particularly relevant in its antimicrobial and anti-biofilm activities .
Comparison with Similar Compounds
Similar Compounds
11-Bromoundecanoic Acid: The parent acid of benzyl 11-bromoundecanoate, used in similar synthetic applications.
Methyl 11-bromoundecanoate: Another ester derivative with similar reactivity but different physical properties.
11-Bromoundecanol: The reduced form of the ester, used in various chemical syntheses.
Uniqueness
This compound is unique due to its benzyl ester group, which imparts different solubility and reactivity characteristics compared to other similar compounds. This uniqueness makes it valuable in specific synthetic pathways and applications where these properties are advantageous.
Properties
IUPAC Name |
benzyl 11-bromoundecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO2/c19-15-11-6-4-2-1-3-5-10-14-18(20)21-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDCWDNMLCPTNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302484 | |
Record name | benzyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78277-30-2 | |
Record name | NSC151231 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL 11-BROMOUNDECANOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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